(2R)-2-(trifluoroacetamido)propanoic acid
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Overview
Description
(2R)-2-(trifluoroacetamido)propanoic acid: is an organic compound characterized by the presence of a trifluoroacetamido group attached to a propanoic acid backbone This compound is notable for its trifluoromethyl group, which imparts unique chemical properties, including increased lipophilicity and metabolic stability
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2R)-2-(trifluoroacetamido)propanoic acid typically involves the following steps:
Starting Material: The synthesis begins with the amino acid L-alanine.
Trifluoroacetylation: L-alanine is reacted with trifluoroacetic anhydride in the presence of a base such as pyridine. This step introduces the trifluoroacetamido group.
Hydrolysis: The intermediate product is then hydrolyzed under acidic conditions to yield this compound.
Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions:
- **Reduction
Oxidation: (2R)-2-(trifluoroacetamido)propanoic acid can undergo oxidation reactions, particularly at the amino group, leading to the formation of oxo derivatives.
Properties
Molecular Formula |
C5H6F3NO3 |
---|---|
Molecular Weight |
185.10 g/mol |
IUPAC Name |
(2R)-2-[(2,2,2-trifluoroacetyl)amino]propanoic acid |
InChI |
InChI=1S/C5H6F3NO3/c1-2(3(10)11)9-4(12)5(6,7)8/h2H,1H3,(H,9,12)(H,10,11)/t2-/m1/s1 |
InChI Key |
WLVJROFMCNWTBX-UWTATZPHSA-N |
Isomeric SMILES |
C[C@H](C(=O)O)NC(=O)C(F)(F)F |
Canonical SMILES |
CC(C(=O)O)NC(=O)C(F)(F)F |
Origin of Product |
United States |
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